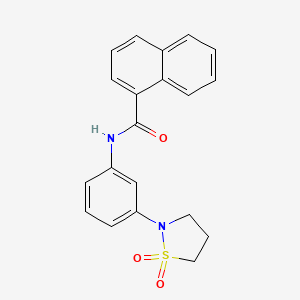

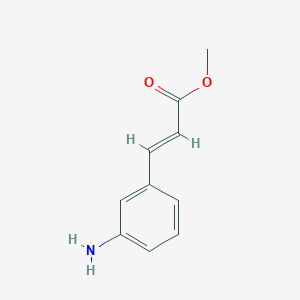

N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

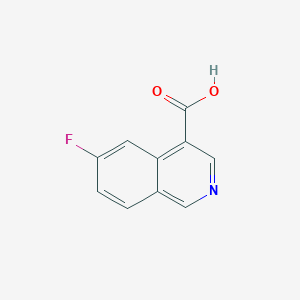

N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide, also known as NPS-2143, is a potent and selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and is involved in various physiological processes, such as bone metabolism, parathyroid hormone secretion, and renal function. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and chronic kidney disease.

Applications De Recherche Scientifique

Ionic Liquid Crystals

Research by Lava, K., Binnemans, K., & Cardinaels, T. (2009) has explored the use of morpholinium cations in the design of ionic liquid crystals. These cations, when combined with various anions, exhibit rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases, depending on the type of cation and anion. The morpholinium compounds with sulfosuccinate anions, in particular, showed hexagonal columnar phases at room temperature, indicating potential applications in advanced materials and nanotechnology (Lava, K., Binnemans, K., & Cardinaels, T., 2009).

Synthesis of N-Heterocycles

Matlock, J. V., et al. (2015) reported a concise synthesis method for stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines, yielding moderate to excellent results. This synthesis involves the reaction of 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt, highlighting the versatility of N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide derivatives in creating complex N-heterocycles (Matlock, J. V., et al., 2015).

Carbonic Anhydrase Inhibitors

Supuran, C., et al. (2013) developed aromatic sulfonamide inhibitors, including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, for carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar inhibitory concentration ranges, showing promise for therapeutic applications in diseases where CA activity is implicated (Supuran, C., et al., 2013).

Morpholines as Protecting Groups

Fritz, S. P., et al. (2011) explored the use of sulfinamides as highly effective amine protecting groups in the synthesis of morpholines from 1,2-amino alcohols. This methodology provides a selective approach to synthesizing protected morpholines, demonstrating the chemical utility of morpholine derivatives in complex organic synthesis (Fritz, S. P., et al., 2011).

Propriétés

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-1-propylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O4S/c1-2-13-24(21,22)19-8-3-5-15(14-19)16(20)17-6-4-7-18-9-11-23-12-10-18/h15H,2-14H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUWYTKZKMTWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate](/img/structure/B2719741.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2719743.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)